![molecular formula C20H20FNO3S B405292 (E)-ethyl 2-(3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 325850-71-3](/img/structure/B405292.png)

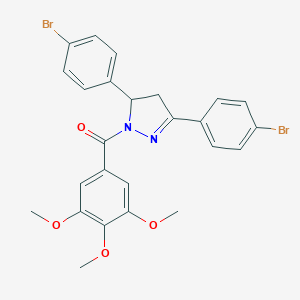

(E)-ethyl 2-(3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

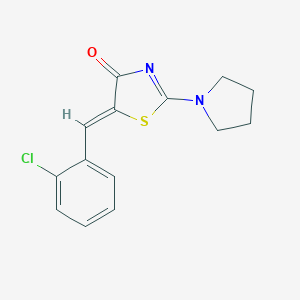

This compound is a type of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached, and an acrylamido group, which is derived from acrylic acid .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thiophene ring, with the various groups (ethyl, fluorophenyl, acrylamido, etc.) attached at specific positions. The exact structure would depend on the locations of these attachments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the types of intermolecular forces it can form .Scientific Research Applications

The compound (E)-ethyl 2-(3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several potential applications in scientific research due to its unique chemical structure. Here is a comprehensive analysis focusing on six distinct applications:

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its overproduction can lead to skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The 4-fluorophenyl moiety in the compound could potentially interact with tyrosinase’s catalytic site, making it a candidate for pharmaceutical and cosmetic applications as a tyrosinase inhibitor .

Electrochemical Applications

The fluorophenyl group can be beneficial in electrochemical applications. For instance, copolymerization involving 4-fluorophenyl moieties can result in materials with good electrochemical behaviors, high conductivity, and excellent ambient stability. These materials are useful in developing sensors, batteries, and other electronic devices .

Mechanism of Action

Target of Action

It is known that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, hiv-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Thiophene derivatives are known to be part of the chemical defense mechanism in numerous plant species, which involve the manufacture and storage of organic substances in different parts of the plants . These compounds can behave as repellents, act as toxic substances or have anti-nutritional effects on herbivores .

Biochemical Pathways

It is known that thiophene derivatives can affect a variety of biological processes due to their broad range of biological properties .

Result of Action

Given the broad range of biological properties of thiophene-containing compounds, it’s plausible that this compound may have diverse molecular and cellular effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug or a material, future research might focus on optimizing its synthesis, studying its properties in more detail, or testing its performance in relevant applications .

properties

IUPAC Name |

ethyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-2-25-20(24)18-15-5-3-4-6-16(15)26-19(18)22-17(23)12-9-13-7-10-14(21)11-8-13/h7-12H,2-6H2,1H3,(H,22,23)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDOFIPCKMMNFF-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B405212.png)

![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B405213.png)

![Benzyl 1-{4-nitrobenzyl}-2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethylcarbamate](/img/structure/B405218.png)

![2-[(2,2-diphenylacetyl)amino]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B405219.png)

![12-(3-iodophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405222.png)

![2-Chloro-N-[5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B405224.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405227.png)

![8-nitro-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405228.png)

![methyl 2-[3-(acetyloxy)-4-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405230.png)